Tricyclohexyl(methyl)stannane
Description
Properties
IUPAC Name |
tricyclohexyl(methyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H11.CH3.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOIFEACBCQMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310556 | |
| Record name | Tricyclohexylmethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35569-07-4 | |
| Record name | Tricyclohexylmethylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35569-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, tricyclohexylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035569074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclohexylmethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tricyclohexyl Methyl Stannane and Analogous Tricyclohexylorganostannanes
Synthesis of Key Tricyclohexyltin Precursors
The creation of tricyclohexyl-based organostannanes, including the target compound Tricyclohexyl(methyl)stannane, fundamentally relies on the availability of high-quality tricyclohexyltin precursors. The two most significant starting materials are Chlorotricyclohexylstannane and Tricyclohexyltin Hydride.
Synthesis of Chlorotricyclohexylstannane
Chlorotricyclohexylstannane, (C₆H₁₁)₃SnCl, is a cornerstone precursor for a multitude of tricyclohexylorganostannanes. A prevalent and efficient method for its synthesis involves the reaction of a cyclohexyl Grignard reagent with tin(IV) chloride (SnCl₄). wikipedia.orgdoubtnut.com
The process begins with the formation of chloro(cyclohexyl)magnesium, the Grignard reagent, by reacting magnesium turnings with chlorocyclohexane (B146310) in a suitable solvent like tetrahydrofuran (B95107) (THF). wikipedia.org To initiate the reaction, a small amount of a more reactive halide, such as bromocyclohexane, is often used. wikipedia.org The subsequent reaction with tin(IV) chloride must be carefully controlled, particularly concerning the stoichiometry and reaction conditions, to maximize the yield of the desired trisubstituted product and minimize the formation of tetra- or di-substituted byproducts. wikipedia.org
A typical procedure involves the slow addition of a THF solution of tin(IV) chloride to the Grignard reagent, maintaining a molar ratio of approximately 3:1 of the Grignard reagent to SnCl₄. doubtnut.com The reaction is often carried out in a mixed solvent system, including a hydrocarbon and an ether-type solvent-diluent like THF, to ensure proper solubility and reactivity. wikipedia.orgdoubtnut.com After the reaction is complete, the resulting tricyclohexyltin halide is worked up, often through hydrolysis and extraction. doubtnut.com The crude product can then be purified, with one method involving slow crystallization from hexane (B92381) at low temperatures to yield fine, needle-like crystals. wikipedia.org
| Reactants | Reagents/Solvents | Key Conditions | Product | Reference |
| Cyclohexylmagnesium chloride, Tin(IV) chloride | Tetrahydrofuran (THF) | Controlled stoichiometry (~3:1), high agitation, maintained temperature (~75°C during Grignard formation) | Chlorotricyclohexylstannane | wikipedia.org |
| Cyclohexyl magnesium halide, Tin tetrahalide | Hydrocarbon solvent, Aliphatic ether/THF | Molar ratio of 3:1, subsequent hydrolysis and causticization | Chlorotricyclohexylstannane | doubtnut.com |
Synthesis of Tricyclohexyltin Hydride
Tricyclohexyltin hydride, (C₆H₁₁)₃SnH, is another vital precursor, known for its utility as a reducing agent in radical reactions. sigmaaldrich.comamericanelements.com A common and effective synthesis route involves the reduction of a tricyclohexyltin halide or hydroxide (B78521).
One well-documented method is the reduction of tricyclohexyltin hydroxide using sodium borohydride (B1222165) (NaBH₄). rsc.org The reaction is typically performed in a biphasic solvent system of diethyl ether and water under an inert atmosphere. The reactants are cooled, and sodium borohydride is added carefully, followed by the tricyclohexyltin hydroxide. rsc.org This procedure can afford the product, a colorless oil, in high yields, which can be purified by distillation under high vacuum. rsc.org
| Reactants | Reagents/Solvents | Key Conditions | Yield | Product | Reference |
| Tricyclohexyltin hydroxide, Sodium borohydride | Diethyl ether, Water | 0 - 20°C, Inert atmosphere (Nitrogen) | 81% | Tricyclohexyltin Hydride | rsc.org |
| Cyhexatin, Sodium borohydride | Diethyl ether, Water | 0°C, Inert atmosphere | Not specified | Tricyclohexyltin Hydride | rsc.org |
Formation of Carbon-Tin Bonds in Tricyclohexylorganostannanes
With the key precursors in hand, the final step is the formation of a new carbon-tin bond to yield the desired organostannane. For this compound, this involves creating a bond between the tricyclohexyltin moiety and a methyl group. Several methodologies are available for this and related transformations.
Nucleophilic Substitution Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
The most classical and widely used method for forming a carbon-tin bond is through nucleophilic substitution. This involves reacting an organotin halide, such as chlorotricyclohexylstannane, with a potent carbon-based nucleophile. Organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li) are ideal for this purpose. wikipedia.orgdoubtnut.com
To synthesize this compound, chlorotricyclohexylstannane would be treated with a methylating agent like methyllithium (B1224462) (CH₃Li) or a methylmagnesium halide (e.g., CH₃MgBr or CH₃MgCl). doubtnut.com In this reaction, the methyl group, carrying a partial negative charge, acts as a nucleophile and attacks the electrophilic tin atom, displacing the chloride leaving group. doubtnut.com These reactions are typically carried out in anhydrous ether solvents at low temperatures to control the high reactivity of the organometallic reagents. doubtnut.com This approach is analogous to well-established reactions where nonmetal halides, such as PCl₃, are converted to their methylated forms (PMe₃) using methyllithium. doubtnut.com
| Electrophile | Nucleophile (Reagent) | Solvent | Product | Mechanism | Reference |
| Chlorotricyclohexylstannane | Methyllithium (CH₃Li) | Diethyl ether | This compound | Nucleophilic Substitution | doubtnut.com |
| Chlorotricyclohexylstannane | Methylmagnesium bromide (CH₃MgBr) | Diethyl ether / THF | This compound | Nucleophilic Substitution (Grignard) | wikipedia.org |
Photostimulated Nucleophilic Aromatic Substitution (SRN1) Pathways for Stannane Synthesis
For synthesizing analogous tricyclohexylorganostannanes where an aromatic group is attached to the tin atom, the photostimulated radical nucleophilic substitution (SRN1) mechanism offers a powerful alternative. doubtnut.com This pathway is particularly versatile for creating aryl-tin bonds under conditions that can be milder than traditional methods. doubtnut.com
The SRN1 reaction involves a chain process initiated by single electron transfer (SET). In a typical application, a triorganostannyl anion (e.g., [ (C₆H₁₁)₃Sn ]⁻ ), generated by the reduction of a precursor like tricyclohexyltin hydride or halide, reacts with a haloarene. doubtnut.com The reaction is stimulated by UV light, which initiates the radical chain mechanism, leading to the substitution of the halogen on the aromatic ring with the tricyclohexylstannyl group. This method is compatible with a wide range of substituents on the aromatic ring and has been shown to produce arylstannanes in good to excellent yields. doubtnut.com While much of the literature focuses on trimethylstannyl and triphenylstannyl anions, the principles are directly applicable to the synthesis of aryl(tricyclohexyl)stannanes. doubtnut.com
Homologation of Halostannanes with Carbenoids
A more modern and direct approach to forming carbon-tin bonds, particularly for introducing functionalized methyl groups, is the homologation of halostannanes with carbenoids. This method allows for a single-step transformation of a halostannane into a methyl-substituted analogue.
The reaction utilizes the excellent nucleophilicity of carbenoid-like reagents, such as lithium carbenoids (e.g., LiCH₂X, where X can be a halogen, OR, or CN). For the synthesis of the parent this compound, a simple methyllithium reagent can be considered a carbenoid-like species. More broadly, this method allows for the introduction of substituted methyl groups in one operation. The reaction proceeds via a direct nucleophilic substitution of the halide on the halostannane by the carbenoid, delivering the desired functionalized fragment directly to the tin center.
Directed Syntheses of Functionalized Methyl Analogues (e.g., Difluoromethylated, Halomethylated)
Synthesis of Tricyclohexyltin Derivatives bearing Specific Functional Groups (e.g., Carboxylates, Dithiocarbamates)
The synthesis of tricyclohexyltin derivatives featuring carboxylate and dithiocarbamate (B8719985) functional groups is well-established, with several reliable methods reported in the literature.
A primary route for the synthesis of tricyclohexyltin carboxylates involves the reaction of tricyclohexyltin hydroxide with the corresponding carboxylic acid or its anhydride (B1165640). um.edu.my This reaction typically proceeds with good yields and can be facilitated by techniques such as azeotropic removal of water. um.edu.my
For instance, the reaction of tricyclohexyltin hydroxide with cyclic dicarboxylic anhydrides has been shown to produce both mono- and di-substituted tricyclohexyltin carboxylates. The stoichiometry of the reactants plays a key role in determining the final product. A 1:1 molar ratio of tricyclohexyltin hydroxide to a cyclic dicarboxylic anhydride leads to the formation of a monocarboxylate with a free carboxylic acid group. In contrast, a 2:1 molar ratio yields the corresponding dinuclear tricyclohexyltin carboxylate.
The following table summarizes the synthesis of various tricyclohexyltin carboxylates:
Table 1: Synthesis of Tricyclohexyltin Carboxylates| Starting Material (Carboxylic Acid/Anhydride) | Reactant | Molar Ratio (Hydroxide:Anhydride) | Product |
|---|---|---|---|
| Phthalic anhydride | Tricyclohexyltin hydroxide | 1:1 | HOOC–(1,2-C₆H₄)–COOSn(c-C₆H₁₁)₃ |
| Tetrafluorophthalic anhydride | Tricyclohexyltin hydroxide | 1:1 | HOOC–(1,2-C₆F₄)–COOSn(c-C₆H₁₁)₃ |
| Maleic anhydride | Tricyclohexyltin hydroxide | 1:1 | HOOC–((Z)-CH=CH)–COOSn(c-C₆H₁₁)₃ |
| Succinic anhydride | Tricyclohexyltin hydroxide | 1:1 | HOOC–(CH₂CH₂)–COOSn(c-C₆H₁₁)₃ |
| Phthalic anhydride | Tricyclohexyltin hydroxide | 2:1 | (c-C₆H₁₁)₃SnOOC–(1,2-C₆H₄)–COOSn(c-C₆H₁₁)₃ |
| Tetrafluorophthalic anhydride | Tricyclohexyltin hydroxide | 2:1 | (c-C₆H₁₁)₃SnOOC–(1,2-C₆F₄)–COOSn(c-C₆H₁₁)₃ |
| Maleic anhydride | Tricyclohexyltin hydroxide | 2:1 | (c-C₆H₁₁)₃SnOOC–((Z)-CH=CH)–COOSn(c-C₆H₁₁)₃ |
| Succinic anhydride | Tricyclohexyltin hydroxide | 2:1 | (c-C₆H₁₁)₃SnOOC–(CH₂CH₂)–COOSn(c-C₆H₁₁)₃ |
The synthesis of tricyclohexyltin dithiocarbamates is commonly achieved through an in-situ method. bohrium.commdpi.com This approach involves the reaction of a primary or secondary amine with carbon disulfide, followed by the addition of a tricyclohexyltin halide. encyclopedia.pubmdpi.com The dithiocarbamate ligand is formed in the reaction mixture and immediately reacts with the organotin compound.
A typical procedure involves dissolving the amine in a suitable solvent, followed by the addition of carbon disulfide to form the dithiocarbamate salt. Subsequently, a solution of tricyclohexyltin chloride is added to the mixture, leading to the formation of the desired tricyclohexyltin dithiocarbamate complex. bohrium.com This method has been successfully employed for the synthesis of various N-substituted dithiocarbamate derivatives of tricyclohexyltin.
The following table provides examples of synthesized tricyclohexyltin dithiocarbamates:
Table 2: Synthesis of Tricyclohexyltin Dithiocarbamates| Amine | Reactant 1 | Reactant 2 | Product |
|---|---|---|---|
| N-methyl-N-benzylamine | Carbon disulfide | Tricyclohexyltin(IV) chloride | Tricyclohexyltin(IV) N-methyl-N-benzyldithiocarbamate bohrium.com |
| N-n-butylamine | Carbon disulfide | Tricyclohexyltin chloride | Tricyclohexyltin N-n-butyl dithiocarbamate researchgate.net |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Tricyclohexyl(methyl)stannane in solution. By analyzing the spectra of ¹H, ¹³C, and ¹¹⁹Sn nuclei, detailed information about the chemical environment of each atom can be obtained.
The ¹H NMR spectrum of a tricyclohexyltin compound typically displays characteristic signals for the protons of the cyclohexyl and methyl groups attached to the tin atom. For tricyclohexyltin derivatives, the protons of the cyclohexyl groups are observed as a broad multiplet in the range of approximately 1.37 to 2.05 ppm. orientjchem.org The methyl protons directly attached to the tin atom are expected to appear as a singlet further upfield, with its exact chemical shift influenced by the solvent and the presence of tin satellites due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes.
Table 1: Representative ¹H NMR Data for Tricyclohexyltin Derivatives
| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity |
|---|---|---|
| Cyclohexyl Protons | 1.37 - 2.05 | Multiplet |
| Methyl Protons | ~0.8 - 1.2 (estimated) | Singlet |
Note: Data for cyclohexyl protons is based on a related tricyclohexyltin compound. orientjchem.org The methyl proton shift is an estimate based on general organotin chemistry.
In the ¹³C NMR spectrum, distinct signals for the methyl and cyclohexyl carbons are observed. The carbons of the three cyclohexyl rings typically resonate in the region of 26.20 to 34.76 ppm. orientjchem.org A study on a related tricyclohexyltin dithiocarbamate (B8719985) complex showed signals for the cyclohexyl carbons at 27.01, 29.33, 32.05, and 34.62 ppm. rjpbcs.com The methyl carbon directly bonded to the tin atom would appear as a single resonance, typically at a higher field (lower ppm value) compared to the cyclohexyl carbons. The precise chemical shifts and the magnitude of the one-bond tin-carbon coupling constant (¹J(¹¹⁹Sn-¹³C)) provide valuable structural information. northwestern.edu
Table 2: Representative ¹³C NMR Data for Tricyclohexyltin Derivatives
| Carbon Atom | Chemical Shift (δ, ppm) Range |
|---|---|
| Cyclohexyl C-1 | ~34.6 |
| Cyclohexyl C-2,6 | ~32.0 |
| Cyclohexyl C-3,5 | ~29.3 |
| Cyclohexyl C-4 | ~27.0 |
| Methyl Carbon | Not specifically reported, but expected at a higher field |
Note: Data is based on reported values for related tricyclohexyltin compounds. orientjchem.orgrjpbcs.com
¹¹⁹Sn NMR spectroscopy is particularly informative for determining the coordination number of the tin atom. northwestern.edu The chemical shift (δ(¹¹⁹Sn)) is highly sensitive to the geometry and electronic environment around the tin center. For tetracoordinate organotin compounds like this compound, the tin atom is four-coordinate, which corresponds to a specific range of chemical shifts. In related tetracoordinate tricyclohexyltin compounds, the ¹¹⁹Sn chemical shift is observed in a range of –22.55 to –338.75 ppm. orientjchem.org
An increase in the coordination number of the tin atom, from four to five or six, induces a significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn NMR spectrum. This shift is due to the increased electron density at the tin nucleus upon coordination with additional ligands. The change from a four-coordinate to a five-coordinate state can result in an upfield shift of 60–150 ppm. A further change from five- to six-coordination causes an additional upfield shift of 130–200 ppm. rsc.org Therefore, the ¹¹⁹Sn NMR chemical shift serves as a reliable diagnostic tool for assessing the coordination state of tin in organotin compounds. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray diffraction studies on various tricyclohexyltin carboxylates consistently reveal monomeric structures in the solid state. This is in contrast to many triphenyltin (B1233371) analogues, which often form polymeric chains. The bulky nature of the cyclohexyl groups sterically hinders the formation of intermolecular bridges, favoring discrete molecules.
For instance, the crystal structure of Tricyclohexyl[2-(2,3-dimethylanilino)benzoato-κO]tin(IV) has been determined, providing insight into the typical packing and molecular arrangement for this class of compounds. iucr.org
Table 3: Example Crystal Data for a Related Tricyclohexyltin Compound
| Parameter | Tricyclohexyl[2-(2,3-dimethylanilino)benzoato-κO]tin(IV) iucr.org |
|---|---|
| Formula | [Sn(C₆H₁₁)₃(C₁₅H₁₄NO₂)] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6093 (2) |
| b (Å) | 12.0104 (3) |
| c (Å) | 15.5241 (4) |
| α (°) | 109.872 (1) |
| β (°) | 90.616 (2) |
| γ (°) | 110.548 (1) |
| Volume (ų) | 1560.47 (6) |
| Z | 2 |
This data illustrates the crystallographic parameters for a structurally similar compound.
In tetracoordinate triorganotin compounds, the tin atom typically adopts a tetrahedral geometry. Due to the steric bulk of the three cyclohexyl groups and the fourth organic substituent (a methyl group in this case), some deviation from ideal tetrahedral angles (109.5°) is expected. X-ray crystallographic studies of various tricyclohexyltin derivatives confirm that the Sn atom is in a distorted tetrahedral C₃X (where X is the fourth ligand, e.g., O or S) coordination environment. iucr.orgresearchgate.net
The C-Sn-C angles in these structures generally vary, reflecting the steric strain imposed by the bulky cyclohexyl rings. The Sn-C bond lengths are consistent with typical values for tin-carbon single bonds. This distorted tetrahedral geometry is a hallmark of monomeric tricyclohexyltin compounds. iucr.org
Other Spectroscopic and Analytical Techniques
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by the vibrational modes of the cyclohexyl and methyl groups attached to the tin atom.
The most prominent absorptions would be due to C-H stretching and bending vibrations. libretexts.org The C(sp³)-H stretching vibrations of the cyclohexyl and methyl groups are expected to appear in the 2850-2960 cm⁻¹ region. wpmucdn.com The bending vibrations for methylene (B1212753) (-CH₂-) groups of the cyclohexane (B81311) rings typically occur around 1440-1450 cm⁻¹. libretexts.org The methyl group attached to tin would show a characteristic symmetric bending (umbrella) mode near 1380 cm⁻¹.
The region below 1300 cm⁻¹ is known as the fingerprint region, containing complex vibrations that are unique to the molecule as a whole. vscht.cz Within this region, the Sn-C stretching vibrations are of particular interest. For organotin compounds, these bands are typically found in the range of 400-600 cm⁻¹. asianpubs.org The specific positions of these bands can provide information about the geometry around the tin atom. The IR spectrum serves as a quick method to confirm the presence of the alkyl framework of the molecule.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Cyclohexyl, Methyl | 2850 - 2960 | Strong |
| CH₂ Bend (Scissoring) | Cyclohexyl | ~1450 | Medium |
| CH₃ Bend (Umbrella) | Methyl | ~1380 | Medium-Weak |
| Sn-C Stretch | Sn-Cyclohexyl, Sn-Methyl | 400 - 600 | Medium-Weak |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. A key feature in the mass spectrum of any organotin compound is the characteristic isotopic cluster arising from the ten natural isotopes of tin, which simplifies the identification of tin-containing fragments. nih.gov
For this compound, under electron impact (EI) or electrospray ionization (ESI), the molecular ion [Cy₃SnCH₃]⁺• would be expected. The fragmentation of organotin compounds typically proceeds through the sequential loss of the organic groups attached to the tin atom. researchgate.netresearchgate.net The primary fragmentation pathways would likely involve:
Loss of a methyl radical to form the [Cy₃Sn]⁺ ion.
Loss of a cyclohexyl radical to form the [Cy₂(CH₃)Sn]⁺ ion.
These primary fragment ions would then undergo further loss of cyclohexyl groups or hydrogen molecules. The relative abundance of these fragments can provide insights into the relative strengths of the Sn-C bonds. A proposed fragmentation pattern based on studies of similar compounds is shown below. researchgate.netgreenrivertech.com.tw
| Ion | Formula | Proposed Origin |
|---|---|---|
| [M]⁺• | [C₁₉H₃₆Sn]⁺• | Molecular Ion |
| [M - CH₃]⁺ | [C₁₈H₃₃Sn]⁺ | Loss of a methyl radical |
| [M - C₆H₁₁]⁺ | [C₁₃H₂₅Sn]⁺ | Loss of a cyclohexyl radical |
| [Sn(C₆H₁₁)₂]⁺ | [C₁₂H₂₂Sn]⁺ | Further fragmentation |
| [Sn(C₆H₁₁)]⁺ | [C₆H₁₁Sn]⁺ | Further fragmentation |
| [Sn]⁺ | [Sn]⁺ | Final tin-containing ion |
¹¹⁹Sn Mössbauer spectroscopy is an exquisitely sensitive technique for probing the chemical environment of the tin nucleus. wikipedia.org It provides valuable information on the oxidation state, coordination number, and local symmetry of the tin atom. The two primary parameters obtained from a Mössbauer spectrum are the Isomer Shift (δ or I.S.) and the Quadrupole Splitting (ΔE₋ or Q.S.). wikipedia.orgillinois.edu
Theoretical and Computational Investigations of Tricyclohexyl Methyl Stannane Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method for investigating the electronic properties and reactivity of organotin compounds, including Tricyclohexyl(methyl)stannane. ualberta.caescholarship.org DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules.
DFT calculations can provide detailed insights into the electronic structure of this compound. These calculations can determine the energies and compositions of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
The distribution of electron density and the electrostatic potential surface can also be mapped using DFT, identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other reagents.
DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. nih.gov This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, in studies of related organostannanes, DFT has been used to investigate the mechanisms of reactions such as the Stille coupling. uwindsor.ca These calculations can help to determine whether a reaction proceeds through a concerted or stepwise mechanism and can identify the key geometric and electronic features of the transition state. In the context of the protodeauration of gold(I) β-styrenyl complexes, a reaction involving organostannanes, DFT could be used to model the transition state of the proton transfer from an acid to the metal-carbon bond, providing insights into the concerted C-H bond formation and Au-C bond cleavage. acs.org
Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state indeed connects the intended reactants and products. researchgate.net
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. For instance, DFT can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra.
Furthermore, DFT is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. ualberta.ca For organotin compounds, predicting the ¹¹⁹Sn NMR chemical shift is of particular interest. The accuracy of these predictions depends on the chosen functional and basis set. In a study on hybrid perovskite materials, the importance of selecting an appropriate basis set for NMR calculations involving tin was highlighted. ualberta.ca For related organotin compounds, ¹³C NMR spectra have been analyzed with the aid of computational methods to assign signals to specific carbon atoms. acs.org
Molecular Mechanics (MM) and Conformational Studies
Molecular Mechanics (MM) is a computational method that uses classical mechanics to model the potential energy surface of molecules. unipd.it It is particularly useful for studying the conformational landscape of large and flexible molecules like this compound, which has multiple rotatable bonds within its three cyclohexyl groups.
However, standard MM force fields like MMFF94 may not have parameters for all types of atoms, such as tin, which can limit their direct application. In such cases, quantum mechanical methods or specialized force fields may be required to obtain reliable geometries and energies. nih.govnih.gov More advanced, data-driven approaches are being developed to create force fields with broader chemical space coverage. rsc.org
Quantitative Structure-Property Relationships and Electronic Descriptors
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or electronic properties of a molecule and a specific property of interest, such as its reactivity or biological activity. core.ac.uk Electronic descriptors, often derived from quantum chemical calculations like DFT, play a crucial role in QSPR models.
For organotin compounds, QSPR studies could be used to correlate electronic descriptors with properties like their efficacy as catalysts or their toxicity. Relevant electronic descriptors might include:
HOMO and LUMO energies: As mentioned earlier, these relate to the molecule's electron-donating and accepting abilities.
Molecular Electrostatic Potential (MEP): This can identify sites for electrophilic or nucleophilic attack.
Atomic charges: These can indicate the distribution of charge within the molecule.
In a study on the protodeauration of gold(I) β-styrenyl complexes, the reaction rates did not correlate well with simple Hammett parameters (σ or σ+), but a better fit was obtained using the two-parameter Yukawa-Tsuno equation, which separates resonance and inductive effects. acs.orgacs.org This highlights the importance of using appropriate electronic descriptors to understand reactivity. While this study did not directly involve this compound, the principles are applicable to understanding the reactivity of related organometallic compounds.
By developing QSPR models, it may be possible to predict the properties of new, unsynthesized organotin compounds, thereby guiding the design of molecules with desired characteristics.
Applications of Tricyclohexyl Methyl Stannane and Analogues in Advanced Organic Synthesis
Role as Synthons for Complex Organic Scaffolds and Molecular Architectures
Organotin compounds, or stannanes, are pivotal synthons in modern organic synthesis, primarily utilized for the creation of complex molecules and novel chemical structures through palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The Stille reaction, a versatile carbon-carbon bond-forming reaction, is a cornerstone of this chemistry, allowing for the coupling of an organostannane with an organic halide or pseudohalide. sigmaaldrich.comorganic-chemistry.org
A significant challenge in Stille couplings involving tetraorganostannanes is controlling which of the four organic groups on the tin atom is transferred to the palladium catalyst. Research has shown that incorporating bulky, non-transferable "spectator" ligands on the tin atom can direct the selective transfer of a desired, often more valuable, group. The tricyclohexylstannyl group has proven to be exceptionally effective in this role.
For instance, a general process has been developed for the palladium-catalyzed arylation of secondary α-alkoxytricyclohexylstannanes. nsf.gov In this system, the cyclohexyl groups act as spectator ligands, ensuring the selective transfer of the α-alkoxyalkyl group. This strategy enables the efficient coupling of oxygen-containing heterocycles, such as tetrahydropyran (B127337) and tetrahydrofuran (B95107), with a wide array of aryl electrophiles. nsf.gov This method is a powerful tool for building complex molecular architectures that incorporate these common structural motifs. nsf.gov
The table below illustrates the effectiveness of this approach, showcasing the coupling of α-tricyclohexylstannyl tetrahydropyran with various aryl bromides.
Table 1: Pd-Catalyzed Cross-Coupling of α-Tricyclohexylstannyl Tetrahydropyran with Aryl Bromides
| Aryl Bromide Electrophile | Product | Yield (%) |
|---|---|---|
| 4-Bromoacetophenone | 2-(4-Acetylphenyl)tetrahydropyran | 85 |
| 4-Bromobenzonitrile | 2-(4-Cyanophenyl)tetrahydropyran | 91 |
| Methyl 4-bromobenzoate | Methyl 4-(tetrahydro-2H-pyran-2-yl)benzoate | 93 |
| 4-Bromo-1-nitrobenzene | 2-(4-Nitrophenyl)tetrahydropyran | 95 |
| 1-Bromo-4-(trifluoromethoxy)benzene | 2-(4-(Trifluoromethoxy)phenyl)tetrahydropyran | 94 |
This data is adapted from research findings on the arylation of secondary α-alkoxytricyclohexylstannanes. nsf.gov
Generation of Specific Anion Equivalents (e.g., Hydroxymethyl Anion Equivalents)
Hydroxymethyl anion equivalents are crucial one-carbon building blocks in organic synthesis. researchgate.net Primary α-alkoxyorganostannanes have been effectively employed as precursors for these synthons. wikipedia.org A notable example is tributyl[(methoxymethoxy)methyl]stannane, an analogue of tricyclohexyl(methyl)stannane. researchgate.netwikipedia.org
This reagent is synthesized by protecting the alcohol of (tributylstannyl)methanol (B110806) with a methoxymethyl (MOM) group. researchgate.net Upon treatment with one equivalent of butyllithium (B86547) (BuLi), the organostannane undergoes transmetalation to generate the corresponding (methoxymethoxy)methyllithium. This α-alkoxyorganolithium reagent readily adds to various carbonyl compounds, such as aldehydes and ketones, to furnish monoprotected 1,2-diols in high yields. wikipedia.org
A key advantage of this MOM-protected reagent is that it is achiral, which avoids the complication of creating new diastereomers upon reaction with chiral substrates. researchgate.net The MOM protecting group can be easily removed under mild acidic conditions to reveal the final diol product. wikipedia.org
Enantioselective Alkylations Utilizing Organotin Enolates
While direct catalytic asymmetric alkylation of enolates is a challenging goal in organic synthesis, significant progress has been made using organotin analogues. A catalytic asymmetric α-alkylation of tributyltin enolates with various primary alkyl halides has been successfully developed using a chiral Chromium(salen) complex as the catalyst. nih.gov
This method represents a key advance, providing access to enantiomerically enriched ketone products bearing α-quaternary stereocenters, which are of high value in medicinal chemistry and natural product synthesis. nih.govnih.gov The reaction proceeds with high enantioselectivity for a range of five-, six-, and seven-membered ring ketones. nih.gov
Initial studies revealed that tributyltin enolates were uniquely reactive when promoted by M(salen) complexes, with the chromium complex providing the most promising results. nih.gov Optimization of the reaction conditions, including solvent and temperature, led to significant improvements in both yield and enantioselectivity. nih.gov
Table 2: Enantioselective Alkylation of a Tributyltin Enolate Catalyzed by a Cr(salen) Complex
| Electrophile (R-X) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Methyl iodide | 2-Methyl-2-phenylcyclopentanone | 75 | 90 |
| Ethyl iodide | 2-Ethyl-2-phenylcyclopentanone | 81 | 92 |
| Allyl bromide | 2-Allyl-2-phenylcyclopentanone | 88 | 94 |
This data is representative of findings in the field of catalytic asymmetric α-alkylation of tributyltin enolates. sigmaaldrich.comnih.gov
Functionalization and Derivatization of Heterocyclic Compounds
The functionalization of heterocyclic compounds is of immense importance as these motifs are core components of numerous pharmaceuticals and agrochemicals. rsc.org Organostannanes are powerful tools for this purpose, primarily through the Stille cross-coupling reaction. libretexts.org This reaction allows for the introduction of organic substituents onto heterocyclic rings, a process that can be challenging using other methods. researchgate.netlibretexts.org
As detailed in section 6.1, tricyclohexylstannane derivatives are highly effective in the palladium-catalyzed arylation of oxygen-containing heterocycles like tetrahydropyran and tetrahydrofuran. nsf.gov The use of tricyclohexylstannane ensures the selective transfer of the heterocyclic group, making it a reliable method for late-stage functionalization, where a pre-assembled heterocycle is modified. nsf.govnih.gov This approach has been successfully applied to a broad scope of electron-rich, electron-neutral, and electron-deficient aryl electrophiles, demonstrating its versatility. nsf.gov
Catalytic Roles (e.g., in Transesterification, though not directly this compound)
While tetraalkyltin compounds like this compound are generally not catalytically active themselves, other organotin compounds serve as effective catalysts in important industrial reactions such as transesterification. nsf.govrsc.org The catalytic activity of organotin compounds is linked to their Lewis acidity and the number of alkyl groups attached to the tin atom. researchgate.net
Specifically, monoalkyltin and dialkyltin compounds are useful catalysts for the transesterification of esters. rsc.org For example, dibutyltin (B87310) oxide, derived from the hydrolysis of dibutyltin dichloride, is an excellent transesterification catalyst. rsc.org In contrast, trialkyltin derivatives are considered poor catalysts for this transformation, and tetraalkyltins show little to no activity. nsf.govrsc.org The catalytic mechanism involves the coordination of the carbonyl group of the ester to the Lewis acidic tin center, facilitating nucleophilic attack by an alcohol. nsf.gov This has been applied in processes like the thermal depolymerization of poly(L-lactic acid) oligomers. nsf.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tributyltin enolates |
| α-Tricyclohexylstannyl tetrahydropyran |
| 4-Bromoacetophenone |
| 2-(4-Acetylphenyl)tetrahydropyran |
| 4-Bromobenzonitrile |
| 2-(4-Cyanophenyl)tetrahydropyran |
| Methyl 4-bromobenzoate |
| Methyl 4-(tetrahydro-2H-pyran-2-yl)benzoate |
| 4-Bromo-1-nitrobenzene |
| 2-(4-Nitrophenyl)tetrahydropyran |
| 1-Bromo-4-(trifluoromethoxy)benzene |
| 2-(4-(Trifluoromethoxy)phenyl)tetrahydropyran |
| 2-Bromonaphthalene |
| 2-(Naphthalen-2-yl)tetrahydropyran |
| Tributyl[(methoxymethoxy)methyl]stannane |
| (Tributylstannyl)methanol |
| Butyllithium (BuLi) |
| (Methoxymethoxy)methyllithium |
| Methyl iodide |
| 2-Methyl-2-phenylcyclopentanone |
| Ethyl iodide |
| 2-Ethyl-2-phenylcyclopentanone |
| Allyl bromide |
| 2-Allyl-2-phenylcyclopentanone |
| Benzyl (B1604629) bromide |
| 2-Benzyl-2-phenylcyclopentanone |
| Dibutyltin oxide |
| Dibutyltin dichloride |
| Poly(L-lactic acid) |
| Chromium(salen) complex |
| Tetrahydrofuran |
Conclusion and Future Research Directions
Summary of Key Contributions of Tricyclohexyl(methyl)stannane Chemistry to Organometallic Synthesis
Direct contributions of this compound to organometallic synthesis are not documented in the available scientific literature. However, by examining the chemistry of analogous tricyclohexyltin compounds, such as Tricyclohexyltin hydride and Tricyclohexyltin chloride, we can infer its potential utility. Organotin hydrides are well-established as radical reducing agents in organic synthesis. wikipedia.org Therefore, it is plausible that this compound, if it could be synthesized and isolated, might participate in similar transformations.
The Stille coupling, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and organotin compounds are key reagents in this process. merckmillipore.comuobabylon.edu.iq While there are no specific examples involving this compound, its structural similarity to other organostannanes used in such reactions suggests it could potentially serve as a coupling partner.
Current Challenges and Limitations in the Field
The primary and most significant challenge concerning this compound is the profound lack of fundamental research. There is no readily available information on its synthesis, physical and chemical properties, or reactivity. The steric bulk of the three cyclohexyl groups likely presents considerable synthetic challenges. The synthesis of related sterically hindered organotin compounds has been noted to be complex. capes.gov.br
Furthermore, the toxicity associated with organotin compounds, in general, poses a significant limitation to their broader application. nih.govnih.gov Triorganotin compounds, in particular, are known to be toxic, which necessitates careful handling and raises environmental concerns. nih.gov
Emerging Trends and Potential Future Avenues for Research
Given the current void in the literature, any research into this compound would be considered an emerging trend. A foundational study would need to focus on:
Development of a reliable synthetic route: Investigating methods such as the reaction of a methyl Grignard reagent with Tricyclohexyltin chloride could provide a viable pathway.
Characterization: Thorough characterization using modern spectroscopic techniques (NMR, MS, IR) and X-ray crystallography would be essential to understand its structural and electronic properties.
Exploration of reactivity: Investigating its potential in fundamental organic reactions, such as Stille couplings, radical reductions, and other organometallic transformations, would be a critical next step.
The development of new catalysts and reaction conditions that can accommodate sterically demanding substrates is an ongoing trend in organic synthesis. chemicalbook.commdpi.comnih.govchemscene.com Future research could explore the use of this compound with such advanced catalytic systems.
Interdisciplinary Significance of this compound and Related Organotin Compounds in Chemical Sciences
While the specific interdisciplinary significance of this compound is yet to be determined, related organotin compounds have found applications in diverse fields. Organotin compounds are used as PVC stabilizers, catalysts in polymer chemistry, and as biocides. wikipedia.org For instance, Tricyclohexyltin hydroxide (B78521) has been used as a miticide in agriculture. nih.gov The unique properties of organotin compounds also make them relevant in materials science.
Future research on this compound could potentially uncover novel applications in these or other areas, contributing to the broader field of chemical sciences.
Data Table of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Properties/Applications |
| Tricyclohexyltin chloride | 3091-32-5 | C18H33ClSn | White crystalline solid, precursor for other tricyclohexyltin compounds. americanelements.comcas.orgnih.gov |
| Tricyclohexyltin hydroxide | 13121-70-5 | C18H34OSn | White powder, used as an acaricide (miticide). t3db.canih.govwikipedia.org |
| Tricyclohexyltin hydride | 6056-50-4 | C18H34Sn | Potential reducing agent in organic synthesis. nih.govereztech.com |
| Tributyl(1-ethoxyvinyl)stannane | 97674-02-7 | C16H34OSn | Reagent in organic synthesis. synthonix.com |
| Tributyl[(cyclohexyloxy)methyl]stannane | 84733-18-6 | C19H40OSn | Research chemical. sigmaaldrich.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tricyclohexyl(methyl)stannane, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves organotin coupling reactions. For example, Grignard reagents (e.g., cyclohexylmagnesium bromide) can react with methyltin halides under inert atmospheres to form the target compound. Key intermediates include tricyclohexyltin halides (e.g., tricyclohexylchlorostannane, CHClSn), as noted in related miticide precursor syntheses . Reaction conditions (temperature, solvent purity) must be tightly controlled to minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Sn NMR is critical for confirming tin coordination geometry, with chemical shifts typically between -100 to -300 ppm for tetraorganotin compounds.
- FTIR : Bending modes of Sn-C bonds (~450–600 cm) and Sn-CH stretches (~500–550 cm) should be analyzed using high-resolution FTIR (e.g., Bruker 120 HR interferometer, resolution ≤0.002 cm) .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXS-86 software) confirms molecular geometry. For example, related stannanes exhibit tetrahedral Sn centers with bond angles deviating ≤7° from ideal geometry .
Q. What are the standard purity criteria and impurity control strategies for this compound?
- Methodological Answer : Impurity profiles should adhere to pharmacopeial standards (e.g., USP 35–NF 30). Unspecified impurities must be controlled at ≤0.10% via HPLC with UV detection (λ = 210–230 nm). Use reference materials (e.g., NIST-certified standards) for calibration .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry predictions for this compound?
- Methodological Answer : Crystallographic parameters (e.g., space group , cell dimensions Å, Å, Å, β = 93.949(7)°) provide definitive bond lengths and angles. Compare experimental R-values (e.g., ) with computational models (DFT-optimized structures) to validate accuracy .
Q. How should researchers address contradictions in thermal stability data reported across studies?
- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, discrepancies in melting points (e.g., 123–125°C vs. 130°C) may arise from polymorphic forms. Standardize heating rates (e.g., 10°C/min under nitrogen) and reference NIST data for calibration .
Q. What advanced statistical approaches are recommended for analyzing reproducibility in synthesis yields?
- Methodological Answer : Apply ANOVA to assess batch-to-batch variability (e.g., 3 independent syntheses, n ≥ 5). Use regression models to correlate reaction parameters (e.g., solvent polarity, temperature) with yield. Consult institutional statisticians to design robust DOE (Design of Experiments) frameworks .
Q. How can high-resolution FTIR resolve ambiguities in vibrational assignments for Sn-CH bonds?
- Methodological Answer : Record spectra at resolutions ≤0.002 cm (e.g., Bruker 120 HR) to distinguish overlapping peaks. Compare experimental data with quantum-chemical calculations (e.g., B3LYP/cc-pVTZ) for mode assignments. For stannanes, the bending dyad region (600–850 cm) often requires deconvolution to isolate Sn-C-H vibrations .
Q. What ethical and safety protocols are critical when handling this compound?
- Methodological Answer :
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to organotin toxicity (LD data for analogs: 50–100 mg/kg in rodents) .
- Waste Disposal : Follow EPA guidelines for tin-containing waste (e.g., neutralization with 10% KOH before disposal).
- Ethical Reporting : Disclose all hazards in publications per ICMJE standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
